molecular formula C10H11BrN2 B596712 5-Bromo-3-isopropyl-1H-indazole CAS No. 1276075-40-1

5-Bromo-3-isopropyl-1H-indazole

Cat. No. B596712
CAS RN: 1276075-40-1
M. Wt: 239.116
InChI Key: MCJCHBZWFJDUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-isopropyl-1H-indazole is a synthetic, organic chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are polycyclic aromatic compounds containing a fused pyrazole ring to an indole, thus forming an indazole moiety .


Synthesis Analysis

A new practical synthesis of 1H-indazole has been presented in a study . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-3-isopropyl-1H-indazole is 239.11 . It is a solid at room temperature .

Scientific Research Applications

Medicine

5-Bromo-3-isopropyl-1H-indazole: is a derivative of indazole, which is known for its medicinal importance. Indazole compounds have been studied for their potential in treating various pathological conditions due to their wide range of biological activities . They have shown promise as anti-inflammatory agents, with some derivatives being investigated for their effects on catabolic and anti-inflammatory mediators in diseases like osteoarthritis .

Agriculture

In agriculture, indazole derivatives, including 5-Bromo-3-isopropyl-1H-indazole , may be explored for their role as biologically active compounds. They could potentially be used in the treatment of plant diseases or as growth regulators, given the biological significance of indole compounds in natural products and their role in cell biology .

Material Science

The compound’s utility in material science could be linked to its structural properties, which might make it a candidate for creating novel materials with specific characteristics. The indazole nucleus is a key component in functional molecules used in various applications, which could extend to material science .

Environmental Science

Indazole derivatives could be significant in environmental science research, particularly in the study of environmental contaminants and their breakdown products. Their structural properties might be useful in understanding the behavior of similar compounds in the environment .

Biochemistry

In biochemistry, 5-Bromo-3-isopropyl-1H-indazole could be used as a precursor or an intermediate in the synthesis of more complex molecules. Its role in the synthesis of biologically active compounds for the treatment of various disorders highlights its importance in biochemical research .

Pharmacology

Pharmacologically, indazole and its derivatives are of great interest due to their diverse biological activities. They have been used as inhibitors of enzymes like cyclo-oxygenase-2 (COX-2) and have potential as anti-inflammatory, antimicrobial, antiHIV, anticancer, and antihypertensive agents .

Chemical Synthesis

5-Bromo-3-isopropyl-1H-indazole: can serve as a building block in chemical synthesis. The indazole ring system is a component of many synthetic drugs, and its derivatives are synthesized for their therapeutic potential. The compound could be used to develop new synthetic routes or improve existing ones .

Analytical Chemistry

In analytical chemistry, 5-Bromo-3-isopropyl-1H-indazole could be used as a standard or reference compound in the development of analytical methods. Its well-defined structure and properties make it suitable for use in method validation and calibration .

Safety and Hazards

5-Bromo-3-isopropyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-bromo-3-propan-2-yl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJCHBZWFJDUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-isopropyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.